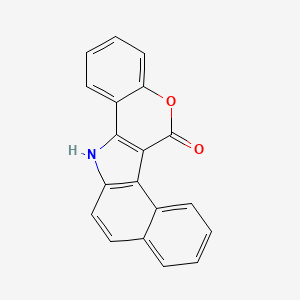
Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one is a complex organic compound known for its unique structural properties and significant biological activities. This compound is derived from the marine natural product lamellarin and has been extensively studied for its potential as an anticancer agent due to its ability to inhibit topoisomerase I .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one involves several key steps. One common method includes the van Leusen pyrrole synthesis followed by an intramolecular Heck reaction . The process begins with the formation of a pyrrole intermediate, which is then subjected to a Heck reaction to construct the pentacyclic structure of the compound .
Industrial Production Methods
The key reactions, such as the van Leusen pyrrole synthesis and the Heck reaction, are well-established and can be adapted for large-scale production .
化学反応の分析
Types of Reactions
Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce various hydro derivatives .
科学的研究の応用
Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one has several scientific research applications:
Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: The compound has shown promise as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication
作用機序
The primary mechanism of action of Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one involves the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells.
類似化合物との比較
Similar Compounds
Benzo(g)(1)benzopyrano(4,3-b)indol-6(13H)-one: Another topoisomerase I inhibitor with a similar structure and biological activity.
Lamellarin D: A marine natural product from which Benzo(e)(1)benzopyrano(4,3-b)indol-6(13H)-one is derived.
Uniqueness
This compound is unique due to its specific structural modifications that enhance its biological activity and stability. Its ability to inhibit topoisomerase I with high potency makes it a valuable compound for anticancer research .
特性
CAS番号 |
77976-31-9 |
|---|---|
分子式 |
C19H11NO2 |
分子量 |
285.3 g/mol |
IUPAC名 |
20-oxa-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaen-21-one |
InChI |
InChI=1S/C19H11NO2/c21-19-17-16-12-6-2-1-5-11(12)9-10-14(16)20-18(17)13-7-3-4-8-15(13)22-19/h1-10,20H |
InChIキー |
BCIKMYGJYYVSJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5OC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
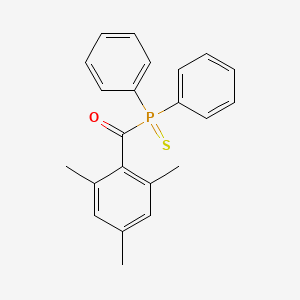
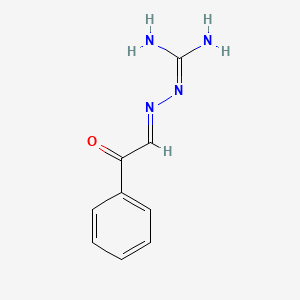
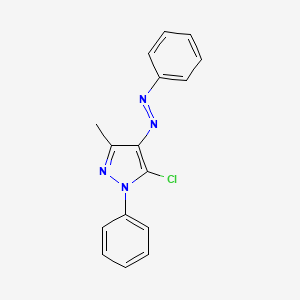
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)
![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
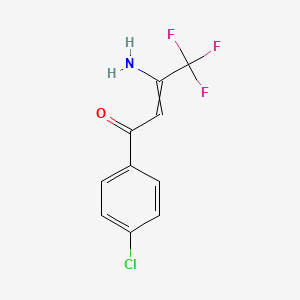
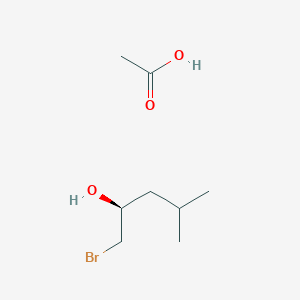
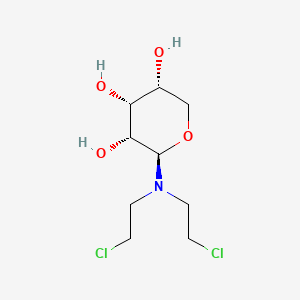
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
